molecular formula C24H27N5O B11197322 N-benzyl-N'-{3-[6-(4-methylpiperidino)-3-pyridazinyl]phenyl}urea

N-benzyl-N'-{3-[6-(4-methylpiperidino)-3-pyridazinyl]phenyl}urea

Cat. No.: B11197322
M. Wt: 401.5 g/mol
InChI Key: WUMAMKVZEJTORJ-UHFFFAOYSA-N
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Description

N-benzyl-N’-{3-[6-(4-methylpiperidino)-3-pyridazinyl]phenyl}urea is a complex organic compound that belongs to the class of ureas. This compound is characterized by the presence of a benzyl group, a pyridazinyl group, and a methylpiperidino group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-{3-[6-(4-methylpiperidino)-3-pyridazinyl]phenyl}urea typically involves the condensation of appropriate amines and isocyanates. One common method is the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is advantageous due to its simplicity, mild reaction conditions, and scalability.

Industrial Production Methods

Industrial production of this compound may involve more sophisticated techniques, such as the use of solid acid catalysts under ultrasonic irradiation. For instance, the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported as an efficient and green method for synthesizing benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-{3-[6-(4-methylpiperidino)-3-pyridazinyl]phenyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N’-{3-[6-(4-methylpiperidino)-3-pyridazinyl]phenyl}urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N’-{3-[6-(4-methylpiperidino)-3-pyridazinyl]phenyl}urea involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N’-{3-[6-(4-methylpiperidino)-3-pyridazinyl]phenyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

1-benzyl-3-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]urea

InChI

InChI=1S/C24H27N5O/c1-18-12-14-29(15-13-18)23-11-10-22(27-28-23)20-8-5-9-21(16-20)26-24(30)25-17-19-6-3-2-4-7-19/h2-11,16,18H,12-15,17H2,1H3,(H2,25,26,30)

InChI Key

WUMAMKVZEJTORJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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